molecular formula C11H14N4O B1475966 3-Azido-1-(3-methoxybenzyl)azetidine CAS No. 2097947-27-6

3-Azido-1-(3-methoxybenzyl)azetidine

Cat. No.: B1475966
CAS No.: 2097947-27-6
M. Wt: 218.26 g/mol
InChI Key: ZEUBHJAQFNWEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-(3-methoxybenzyl)azetidine (CAS 2097947-27-6) is a specialized azetidine derivative of high interest in synthetic and medicinal chemistry research. This compound serves as a versatile molecular building block, a property highlighted by suppliers . Its molecular formula is C 11 H 14 N 4 O, and it has a molecular weight of 218.26 g/mol . The structure of this reagent incorporates two key functional groups: an azetidine ring and an azido group. The azetidine scaffold is a valuable saturated heterocycle used in drug discovery, while the azido group ([N-]=[N+]=N) is a critical handle for bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound an ideal precursor for the synthesis of more complex molecules, such as those featuring triazole linkages, which are relevant for developing pharmaceutical candidates and chemical probes. The 3-methoxybenzyl moiety attached to the azetidine nitrogen can influence the compound's electronic properties and lipophilicity, potentially aiding in membrane permeability for target-engagement studies. Researchers primarily utilize this chemical as a key intermediate in constructing potential bioactive molecules and for applications in chemical biology and materials science. This product is intended For Research and Further Manufacturing Use Only and is not intended for diagnostic or therapeutic human use .

Properties

IUPAC Name

3-azido-1-[(3-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-4-2-3-9(5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBHJAQFNWEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Azido-1-(3,4-dichlorobenzyl)azetidine

  • Molecular Formula : C₁₀H₁₀Cl₂N₄
  • Average Mass : 257.118 g/mol
  • Key Differences: The benzyl substituent contains 3,4-dichloro groups instead of a 3-methoxy group. The higher molecular mass (257 vs. ~235 for the methoxy analog) may reduce solubility in nonpolar solvents.

3-Azido-1-(4-methoxybenzyl)azetidine

  • Molecular Formula : C₁₁H₁₄N₄O
  • Key Differences: The methoxy group is positioned at the para (4-) rather than meta (3-) position on the benzyl ring. This positional isomerism may affect π-π stacking interactions or binding affinity in biological systems due to altered electronic distribution .

3-Azido-1-(cyclopropylmethyl)azetidine

  • Molecular Formula : C₇H₁₂N₄
  • Key Differences :
    • The benzyl group is replaced with a cyclopropylmethyl substituent.
    • The cyclopropane ring introduces steric constraints and increased ring strain, which may enhance reactivity in ring-opening reactions .
    • Reduced aromaticity compared to the methoxybenzyl analog could diminish interactions with aromatic enzyme pockets.

3-Azido-1-(2-methoxyethyl)azetidine

  • Molecular Formula : C₆H₁₂N₄O
  • Key Differences: A flexible 2-methoxyethyl chain replaces the rigid benzyl group.

Physicochemical and Reactivity Comparison

Compound Substituent Molecular Mass (g/mol) Key Reactivity/Applications
3-Azido-1-(3-methoxybenzyl)azetidine 3-methoxybenzyl ~235 Click chemistry, bioactive intermediate
3-Azido-1-(3,4-dichlorobenzyl)azetidine 3,4-dichlorobenzyl 257.118 Halogenated drug precursors
3-Azido-1-(4-methoxybenzyl)azetidine 4-methoxybenzyl ~235 Isomer-specific biological screening
3-Azido-1-(cyclopropylmethyl)azetidine Cyclopropylmethyl 152.20 Strain-promoted cycloadditions
3-Azido-1-(2-methoxyethyl)azetidine 2-methoxyethyl 156.18 Solubility-driven conjugates

Preparation Methods

General Synthetic Strategy

The preparation of 3-Azido-1-(3-methoxybenzyl)azetidine typically involves the following key steps:

  • Formation of the Azetidine Ring: The azetidine ring is constructed as a four-membered heterocycle containing one nitrogen atom. This can be achieved through cyclization reactions starting from appropriate amino alcohol or haloalkylamine precursors.

  • Introduction of the 3-Methoxybenzyl Substituent: The 1-position nitrogen of the azetidine ring is alkylated with a 3-methoxybenzyl group. This is commonly done via nucleophilic substitution using 3-methoxybenzyl halides (e.g., bromide or chloride).

  • Azido Group Installation at the 3-Position: The azido group is introduced at the 3-position of the azetidine ring by nucleophilic substitution of a suitable leaving group (often a mesylate or tosylate) with sodium azide. This step requires careful control to avoid ring-opening or decomposition due to the ring strain and azido group reactivity.

Detailed Synthetic Route

A representative synthetic route based on literature and patent disclosures is as follows:

Step Reaction Reagents and Conditions Notes
1 Synthesis of 1-(3-methoxybenzyl)azetidine Alkylation of azetidine with 3-methoxybenzyl bromide Typically performed in polar aprotic solvents such as DMF or acetonitrile, with a base like potassium carbonate to facilitate nucleophilic substitution
2 Introduction of leaving group at 3-position Conversion of 3-hydroxyazetidine derivative to mesylate or tosylate Using mesyl chloride or tosyl chloride in the presence of a base such as triethylamine under low temperature to avoid side reactions
3 Azide substitution Treatment of the mesylate/tosylate intermediate with sodium azide Performed in DMF or DMSO at moderate temperatures (50-80 °C) to substitute the leaving group with azide, yielding 3-azido-1-(3-methoxybenzyl)azetidine

Reaction Mechanism Insights

  • The azetidine ring formation is generally achieved via intramolecular nucleophilic substitution or cyclization involving amino and haloalkyl groups.

  • The alkylation at nitrogen is a straightforward SN2 reaction where the lone pair on the azetidine nitrogen attacks the electrophilic carbon of the 3-methoxybenzyl halide.

  • The azide substitution step proceeds via nucleophilic displacement of the mesylate/tosylate group by azide ion, a classic SN2 reaction. The azido group is a good nucleophile, and the reaction conditions are optimized to minimize ring strain-induced side reactions.

Analytical and Stability Considerations

  • Thermal Stability: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to assess the thermal stability of azetidine derivatives including azido-substituted compounds. These analyses confirm the compound's stability under controlled conditions but highlight sensitivity to elevated temperatures due to ring strain and azido functionality.

  • Purity and Yield: The synthetic steps typically yield the target compound with high purity (>90%) when performed under optimized conditions. Purification is often achieved by chromatographic methods.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Solvent for alkylation DMF, Acetonitrile Polar aprotic solvents favor SN2
Base for alkylation K2CO3, NaH Facilitates deprotonation and nucleophilicity
Leaving group installation Mesyl chloride or tosyl chloride, Et3N Low temperature to prevent side reactions
Azide substitution solvent DMF, DMSO Good solubility for sodium azide
Azide substitution temperature 50–80 °C Balances reaction rate and stability
Purification method Column chromatography Ensures removal of side products and unreacted materials

Research Findings and Applications

  • The azido group in 3-Azido-1-(3-methoxybenzyl)azetidine is a versatile functional group enabling further transformations such as click chemistry for bioconjugation or ring-opening reactions.

  • The azetidine scaffold is recognized for its role in drug development, serving as a building block for biologically active molecules with antibacterial, antiviral, and enzyme inhibitory properties.

  • The synthetic methods described are adaptable for combinatorial chemistry approaches, allowing structural diversification by varying the benzyl substituent or the azetidine ring substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-Azido-1-(3-methoxybenzyl)azetidine?

  • Methodological Answer : The synthesis of azetidine derivatives often involves multi-step heterocyclic chemistry. For example, hydrazide intermediates (e.g., ethyl benzimidazole acetate) can react with substituted acetophenones to form hydrazones, which cyclize into azetidine cores under specific conditions . Intramolecular Mitsunobu cyclization is another key strategy for constructing azetidine rings from ester precursors, as demonstrated in the enantioselective synthesis of azetidine alkaloids . The azido group can be introduced via diazidation reactions, often using boron trifluoride etherate as a catalyst .

Q. How is 3-Azido-1-(3-methoxybenzyl)azetidine characterized post-synthesis?

  • Methodological Answer : Characterization typically combines physical methods (melting point, solubility) and advanced spectral techniques. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the azido (-N₃) and methoxybenzyl moieties . X-ray crystallography may resolve stereochemical ambiguities in enantioselective syntheses .

Q. What pharmacological activities are associated with azetidine derivatives?

  • Methodological Answer : Azetidines are privileged scaffolds in drug discovery due to their rigidity and metabolic stability. Derivatives exhibit anticancer, antimicrobial, and neuroactive properties . For example, azetidine-containing sphingosine analogues inhibit protein kinase C and activate ATPases in marine alkaloids . The 3-methoxybenzyl substituent may enhance blood-brain barrier permeability, as seen in neurotransmitter-inspired libraries .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-Azido-1-(3-methoxybenzyl)azetidine be optimized?

  • Methodological Answer : Enantioselectivity is achieved through chiral catalysts or auxiliaries. For instance, Sharpless asymmetric epoxidation and Mitsunobu cyclization are critical for constructing stereogenic centers . Computational studies (e.g., DFT calculations) predict selectivity in chiral phosphoric acid-catalyzed reactions by analyzing transition-state stabilization modes (e.g., thiol vs. thione tautomer activation) .

Q. What computational approaches resolve contradictions in reaction mechanisms for azetidine functionalization?

  • Methodological Answer : Contradictions in selectivity (e.g., competing activation pathways) are addressed using quantum mechanical modeling. For example, free-energy activation barriers for tautomeric intermediates (thiol vs. thione) are compared to identify dominant pathways . Molecular dynamics simulations further validate solvent effects and steric interactions in azetidine desymmetrization .

Q. How is 3-Azido-1-(3-methoxybenzyl)azetidine studied in proteome-wide incorporation assays?

  • Methodological Answer : Pulsed isotopic labeling in yeast quantifies stochastic incorporation of azetidine into proteins. Heavy lysine isotopes are co-administered with azetidine to track nascent protein synthesis. Mass spectrometry detects substitution ratios at proline residues, revealing uniform incorporation (median ~10.5%) across 789 proteins, supporting its use as a metabolic probe .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(3-methoxybenzyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-(3-methoxybenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.